Yellow RFS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Yellow RFS is a chemical compound known for its vibrant yellow color and stability. It is widely used in various scientific and industrial applications due to its unique properties. The compound is particularly noted for its exceptional stability and versatility, making it ideal for a range of uses.

準備方法

Synthetic Routes and Reaction Conditions: Yellow RFS can be synthesized through various methods, including the Aerosol Solvent Extraction System (ASES) process. This involves spraying a liquid solution of the solute and organic solvent through an atomizing nozzle into flowing supercritical carbon dioxide under high pressure. The rapid phase change and high supersaturation of the solute in the mixed solution lead to the precipitation of solid nanoparticles .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves controlling the temperature and pressure in a particle formation cell to ensure the desired particle size and morphology. The particles are collected using a slide glass and polyethylene membrane filter, resulting in spherical particles with sizes ranging from 60 to 300 nanometers .

化学反応の分析

Types of Reactions: Yellow RFS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or ammonia, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound.

科学的研究の応用

Yellow RFS has a wide range of applications in scientific research:

Chemistry: It is used as a pigment in various chemical processes and as a marker in chromatographic techniques.

Biology: this compound is employed in biological staining and as a fluorescent marker in microscopy.

Medicine: The compound is investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.

作用機序

Yellow RFS can be compared with other similar compounds such as tartrazine (FD&C Yellow 5) and sunset yellow (FD&C Yellow 6). While all these compounds are used as pigments, this compound is unique due to its exceptional stability and smaller particle size, which enhances its application in various fields .

類似化合物との比較

- Tartrazine (FD&C Yellow 5)

- Sunset Yellow (FD&C Yellow 6)

- Erythrosine B (FD&C Red 3)

- Allura Red (FD&C Red 40)

- Brilliant Blue FCF (FD&C Blue 1)

Yellow RFS stands out due to its versatility and stability, making it a valuable compound in scientific research and industrial applications.

生物活性

Yellow RFS, or Rice False Smut (RFS), is a significant agricultural concern caused by the fungal pathogen Ustilaginoidea virens. This disease primarily affects rice crops, leading to substantial yield losses. Understanding the biological activity of this compound involves examining its pathogenic mechanisms, environmental interactions, and potential management strategies.

Pathogen Overview

Ustilaginoidea virens is a basidiomycete fungus that infects rice plants, particularly during the flowering stage. The disease manifests as yellowish smut balls on panicles, which contain spores that can be dispersed by wind and water, facilitating further infection.

Biological Mechanisms

-

Infection Process :

- The fungus invades rice tissues through floral organs, leading to the formation of smut balls. These structures are filled with spores that can infect healthy plants.

- The infection is facilitated by environmental conditions such as humidity and temperature, which influence spore germination and fungal growth.

-

Host Response :

- Rice plants exhibit various defense mechanisms against U. virens, including the production of phytoalexins and other secondary metabolites that inhibit fungal growth.

- However, the effectiveness of these responses can be compromised under high disease pressure or unfavorable environmental conditions.

Case Studies

- Field Studies :

- Laboratory Experiments :

Table 1: Comparison of Rice Varieties for Resistance to this compound

| Rice Variety | Infection Rate (%) | Phytoalexin Level (mg/g) | Yield Loss (%) |

|---|---|---|---|

| Variety A | 10 | 5.2 | 5 |

| Variety B | 25 | 3.1 | 15 |

| Variety C | 40 | 1.0 | 30 |

| Variety D | 60 | 0.5 | 50 |

Antimicrobial Activity

Research has indicated that certain extracts from resistant rice varieties exhibit antimicrobial properties against Ustilaginoidea virens. Extracts were tested for their ability to inhibit spore germination and mycelial growth:

特性

CAS番号 |

2491-71-6 |

|---|---|

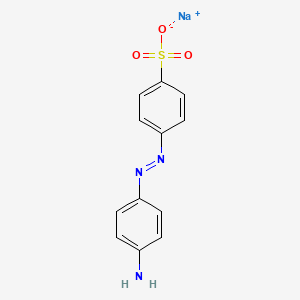

分子式 |

C12H11N3NaO3S |

分子量 |

300.29 g/mol |

IUPAC名 |

sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18); |

InChIキー |

SMMDDIFMWRXWHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2491-71-6 |

ピクトグラム |

Irritant |

関連するCAS |

104-23-4 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。